Doxapram-d8

Bioanalytical method validation LC-MS/MS Stable isotope labeling

Published doxapram LC-MS/MS methods relying on non-isotopic internal standards (e.g., propranolol) suffer from differential extraction recovery and ionization variability, compromising quantitative accuracy. Doxapram-d8 eliminates these deficiencies as a true stable isotope-labeled internal standard. • +8 Da mass shift from eight morpholine-ring deuterium atoms ensures unambiguous MRM transition selection and baseline separation from endogenous analyte. • Co-elution with unlabeled doxapram normalizes extraction recovery, matrix effects, and instrument drift per FDA/EMA bioanalytical guidance. • Supplied at ≥98% purity with lot-specific Certificate of Analysis for GLP-compliant method validation. Intended exclusively for research use as an LC-MS/MS internal standard.

Molecular Formula C24H30N2O2
Molecular Weight 386.6 g/mol
Cat. No. B12361223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxapram-d8
Molecular FormulaC24H30N2O2
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESCCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4
InChIInChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3/i15D2,16D2,17D2,18D2
InChIKeyXFDJYSQDBULQSI-BVUACPEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doxapram-d8 Specifications


Doxapram-d8 is a deuterium-labeled analogue of doxapram, a respiratory stimulant that acts by blocking TASK-1, TASK-3, and TASK-1/TASK-3 heterodimer potassium channels . The compound is formulated with eight deuterium atoms substituting for hydrogen atoms in the morpholine ring, yielding a molecular weight increase from 378.50 (unlabeled) to 386.56 (d8-labeled), which provides a mass shift of +8 Da for mass spectrometric discrimination from the endogenous analyte [1]. Doxapram-d8 is supplied at ≥98% purity and is intended exclusively for research use as an internal standard in quantitative bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, not for therapeutic administration [2].

Limitations of Unlabeled Doxapram


Unlabeled doxapram is structurally indistinguishable in mass from endogenous analyte molecules in biological samples, rendering it fundamentally incapable of serving as an internal standard in LC-MS/MS workflows. The use of a non-isotopic internal standard (e.g., propranolol, as employed in one published doxapram serum assay [1]) introduces differential extraction recovery, chromatographic behavior, and ionization efficiency between the analyte and the internal standard, which compromises assay accuracy and reproducibility. Stable isotope-labeled internal standards (SIL-IS) such as Doxapram-d8 are considered the gold standard for quantitative bioanalysis because they co-elute with the analyte and experience nearly identical sample preparation and ionization conditions [2]. Among SIL-IS options, deuterated analogs represent the most widely accessible and cost-effective approach for establishing validated LC-MS/MS methods, though careful method validation is required to verify absence of deuterium isotope-related retention time shifts that could affect matrix effect compensation [3].

Doxapram-d8 Analytical Differentiation


Mass Shift Discrimination

Doxapram-d8 incorporates eight deuterium atoms at the morpholine ring positions, increasing molecular weight from 378.50 Da (unlabeled doxapram) to 386.56 Da . This +8 Da mass difference provides unambiguous mass spectrometric discrimination between the internal standard and the endogenous analyte in biological matrices, enabling accurate quantification without signal overlap [1]. The mass shift places the labeled compound well outside the natural isotopic abundance distribution of unlabeled doxapram, eliminating interference from the M+1, M+2, and M+3 isotopologues that would otherwise compromise quantitation [2].

Bioanalytical method validation LC-MS/MS Stable isotope labeling

Co-Elution Matrix Effect Compensation

Stable isotope-labeled internal standards are recognized as the most appropriate internal standard type in quantitative LC-MS/MS assays because their near-identical chemical and physical properties to the unlabeled analyte enable compensation for variability in sample extraction, derivatization, and ionization [1]. In contrast, a published LC-MS/MS method for doxapram and keto-doxapram in human serum utilized propranolol, a structurally dissimilar beta-blocker, as the internal standard [2]. Non-isotopic internal standards cannot co-elute with the analyte and therefore experience different matrix effects, extraction recoveries, and ionization efficiencies, which compromises assay accuracy and reproducibility [1]. Doxapram-d8 provides the requisite structural identity to co-elute with doxapram and normalize these sources of variability.

Matrix effect correction Ion suppression Bioanalytical method validation

Deuterium Retention Time Shift Caution

Deuterium labeling introduces a measurable isotopic effect in reversed-phase liquid chromatography, causing deuterated internal standards to elute at slightly earlier retention times compared to their unlabeled counterparts [1]. A systematic comparison of ²H-labeled versus ¹³C/¹⁵N-labeled internal standards for urinary biomarkers demonstrated that the deuterated IS generated a negative bias of -38.4% in spike accuracy experiments, with concentrations generated by the deuterated IS averaging 59.2% lower than those generated by the ¹³C-labeled IS [2]. The non-equivalent matrix effects arose because the deuterated IS eluted at a different retention time than the analyte, experiencing different degrees of ion suppression [3]. This phenomenon, while not universal across all analytes and matrices, necessitates method-specific validation of co-elution for Doxapram-d8 prior to routine use. Users requiring maximal robustness in complex matrices may need to evaluate whether ¹³C-labeled alternatives offer superior performance for their specific application.

Isotope effect Retention time shift Matrix effect

Purity Specification for Regulatory Compliance

Doxapram-d8 is supplied with a specified purity of ≥98% . While direct comparative purity data for alternative doxapram internal standards are not publicly available from peer-reviewed sources, this purity level meets the general acceptance criteria for reference standards used in bioanalytical method validation under FDA and EMA guidelines, which require characterization of reference standard purity and correction for impurity content when establishing calibration standards [1]. The compound is provided with a Certificate of Analysis documenting the lot-specific purity determination , enabling laboratories to satisfy regulatory documentation requirements for analytical method validation packages.

Certificate of Analysis Method validation Regulatory compliance

Doxapram-d8 Recommended Applications


Method Development for Pharmacokinetic Studies

Doxapram-d8 is the appropriate internal standard for developing and validating LC-MS/MS assays to quantify doxapram in human plasma or serum for pharmacokinetic studies and therapeutic drug monitoring. The +8 Da mass shift enables unambiguous MRM transition selection and baseline separation from unlabeled analyte signals . This application directly addresses the limitation of published methods that rely on structurally dissimilar internal standards such as propranolol [1], providing superior correction for extraction variability and matrix effects. Laboratories should validate co-elution of Doxapram-d8 with unlabeled doxapram under their specific chromatographic conditions to confirm absence of deuterium-induced retention time shifts.

Regulatory Bioanalysis for ANDA Submissions

Doxapram-d8 meets the regulatory expectation for stable isotope-labeled internal standards in validated bioanalytical methods submitted to FDA and EMA. The availability of lot-specific Certificates of Analysis documenting ≥98% purity provides the traceability required for GLP-compliant studies. Use of Doxapram-d8 enables laboratories to satisfy regulatory guidance recommending that internal standards be as structurally similar as possible to the analyte, with isotopically labeled analogues considered optimal [2].

Pharmacology and Metabolism Research

Research groups investigating doxapram pharmacokinetics, metabolism, or pharmacodynamics can utilize Doxapram-d8 as a tracer for quantitative analysis in preclinical or clinical samples. The deuterated compound retains the pharmacological activity profile of the unlabeled parent molecule (EC50 of 410 nM at TASK-1 channels ), meaning it can theoretically be used in tracer studies, though its primary procurement value lies in analytical applications. The eight-deuterium label provides sufficient mass separation from the natural isotopic envelope of doxapram, eliminating cross-talk interference in MRM-based quantification [3].

Quality Control and Stability Testing

Pharmaceutical quality control laboratories developing stability-indicating methods for doxapram drug products can employ Doxapram-d8 as an internal standard for LC-MS/MS assays. The labeled compound enables precise quantification of doxapram in the presence of degradation products and excipients, with the internal standard normalizing for sample preparation variability and instrument drift. The ≥98% purity specification supports the accuracy requirements for pharmaceutical QC applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxapram-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.